3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS 923716-62-5 properties
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS 923716-62-5 properties
The following technical guide details the properties, reactivity, and application of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5).
Advanced Reagent Profile for Medicinal Chemistry & Fragment-Based Design
Executive Summary
3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a bifunctional organosulfur building block characterized by a distinct asymmetry: one sulfonyl group is stabilized as a tertiary sulfonamide (linked to a seven-membered azepane ring), while the other remains a highly reactive sulfonyl chloride.
This compound serves as a critical "linchpin" scaffold in drug discovery, particularly for generating bis-sulfonamide libraries . Its structural geometry—a meta-substituted benzene core—positions the lipophilic azepane ring to engage hydrophobic pockets (e.g., in 11β-HSD1 or kinase targets) while the sulfonyl chloride handle allows for rapid diversification with amines, alcohols, or nucleophiles.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride |
| CAS Number | 923716-62-5 |
| Molecular Formula | C₁₂H₁₆ClNO₄S₂ |
| Molecular Weight | 337.84 g/mol |
| SMILES | ClS(=O)(=O)c1cccc(c1)S(=O)(=O)N1CCCCCC1 |
| Structural Class | Bis-sulfonylarene; Azepane derivative |
Predicted Physicochemical Properties
Note: As a reactive intermediate, experimental values are often approximated based on structural analogs.
| Parameter | Value / Description | Significance |
| Physical State | Off-white to pale yellow solid | Typical for aryl sulfonyl chlorides. |
| LogP (Calc) | ~2.4 – 2.8 | Moderate lipophilicity driven by the azepane ring. |
| Polar Surface Area (PSA) | ~80 Ų | Dominated by the sulfonyl oxygens. |
| Reactivity | Electrophilic (High) | Susceptible to hydrolysis; reacts violently with bases/amines. |
| Storage | < -20°C, Inert Atmosphere | Moisture sensitive. Hydrolyzes to the sulfonic acid. |
Structural Significance in Drug Design[5]
The Azepane "Privileged Structure"
The azepane (hexamethyleneimine) moiety is a seven-membered saturated amine. Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility.
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Hydrophobic Bulk: It fills larger, non-planar lipophilic pockets in enzyme active sites.
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Metabolic Stability: Often more resistant to oxidative metabolism than linear alkyl chains.
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Target Relevance: Azepane-sulfonamides are documented pharmacophores in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for metabolic syndrome and type 2 diabetes.
The Meta-Sulfonyl Linker
The meta positioning of the two sulfonyl groups creates a "kinked" geometry (approx. 120° bond angle). This prevents the linear alignment of substituents, forcing the molecule to adopt a conformation that can wrap around amino acid residues in a binding pocket, distinct from para-substituted analogs.
Synthetic Utility & Reaction Mechanisms[6]
The primary utility of CAS 923716-62-5 is its function as an electrophilic trap. It is typically synthesized via the desymmetrization of benzene-1,3-disulfonyl chloride .
Synthesis of the Reagent (Desymmetrization Strategy)
To ensure high purity, the synthesis relies on the controlled nucleophilic attack of azepane on the bis-electrophile.
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Starting Material: Benzene-1,3-disulfonyl chloride.
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Reagent: Azepane (1.0 equivalent).
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Conditions: -10°C to 0°C, DCM or THF, with DIPEA.
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Mechanism: The first sulfonylation deactivates the ring slightly, but statistical mixtures (mono- vs. bis-substituted) are a risk. Slow addition of azepane is critical to favor the mono-chloride product (CAS 923716-62-5).
Downstream Diversification (Library Generation)
Once isolated, the sulfonyl chloride group undergoes Nucleophilic Acyl Substitution (Sulfonylation) with primary or secondary amines to form stable sulfonamides.
General Reaction:
Experimental Protocols
Protocol A: General Coupling Procedure (Library Synthesis)
Use this protocol to derivatize the reagent with a specific amine.
Materials:
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Reagent: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 eq)
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Nucleophile: Primary/Secondary Amine (1.1 eq)
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Base: Pyridine (3.0 eq) or Triethylamine (2.0 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
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Preparation: Dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL) in a reaction vial containing a magnetic stir bar.
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Base Addition: Add Pyridine (3.0 mmol). Ensure the system is under nitrogen or argon if the amine is valuable/sensitive.
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Reagent Addition: Cool the solution to 0°C. Slowly add 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 mmol) as a solution in DCM (2 mL).
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Rationale: Cooling prevents exotherms and minimizes side reactions (e.g., sulfonylation of the solvent or impurities).
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-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift: M_amine + 301 Da).
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Handling & Stability Check
Self-Validating System for Reagent Quality Before using the reagent in critical steps, verify its integrity:
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Take a small aliquot (~5 mg).
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Dissolve in MeOH (0.5 mL).
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Inject into LC-MS immediately.
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Result Analysis:
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Peak A (Methyl Ester): Mass = [M-Cl + OMe] = 333.4 Da. (Indicates active chloride converted to methyl ester in situ).
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Peak B (Sulfonic Acid): Mass = [M-Cl + OH] = 319.4 Da. (Indicates hydrolysis/degraded reagent).
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Pass Criteria: Ratio of Peak A >> Peak B.
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Visualizations
Synthetic Pathway & Logic
The following diagram illustrates the desymmetrization logic and downstream application.
Caption: Desymmetrization of the disulfonyl core followed by library diversification.
Handling Workflow
Standard operating procedure for moisture-sensitive sulfonyl chlorides.
Caption: Best practices for handling hygroscopic sulfonyl chlorides to prevent hydrolysis.
Safety & Hazards (GHS Classification)
Based on the sulfonyl chloride functional group.
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Signal Word: DANGER
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
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EUH014: Reacts violently with water.
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PPE: Wear nitrile gloves, chemical safety goggles, and work inside a fume hood. Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157455 (Analogous Sulfonyl Chlorides). Retrieved from [Link]
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Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines.[1] ResearchGate. Retrieved from [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Syntheses (1921). Benzenesulfonyl chloride synthesis and reactivity. Org.[3] Synth. 1921, 1,[3] 21. Retrieved from [Link]
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AstraZeneca (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
